molecular formula C19H26N4O2 B13217652 Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13217652
M. Wt: 342.4 g/mol
InChI Key: FGKWIYGFVUOXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060038-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and relevant case studies.

  • Molecular Formula : C19H26N4O2
  • Molecular Weight : 342.44 g/mol
  • Structure : The compound features an imidazopyrazine core, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound has been explored in various studies. A notable method involves the use of multi-component reactions that yield high purity and yield of the desired product. The synthetic pathway typically includes:

  • Formation of the imidazo[1,2-a]pyrazine core .
  • Substitution reactions to introduce the benzyl and aminomethyl groups .
  • Carboxylation to form the final ester product .

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazopyrazine derivatives. For instance:

  • In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Farnesyltransferase Inhibitors (FTIs) : Similar derivatives have been evaluated for their ability to inhibit farnesyltransferase, an enzyme implicated in oncogenesis. These inhibitors can disrupt the post-translational modification of proteins essential for cancer cell survival and proliferation.

Antimicrobial Activity

Some studies suggest that imidazopyrazine derivatives possess antimicrobial properties:

  • Broad-spectrum activity against bacteria and fungi has been reported, making these compounds potential candidates for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Bioorganic & Medicinal Chemistry evaluated a series of imidazopyrazines for their anticancer activity against MCF-7 breast cancer cells. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent activity .
  • Enzyme Inhibition Study :
    • Research conducted on farnesyltransferase inhibitors revealed that modifications to the imidazopyrazine structure could enhance inhibitory potency. Compounds with similar structures to this compound were shown to significantly reduce cell viability in treated cancer cell lines .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of farnesyltransferase
AntimicrobialBroad-spectrum activity against bacteria and fungi

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-tert-butyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)17-15(11-20)23-10-9-22(12-16(23)21-17)18(24)25-13-14-7-5-4-6-8-14/h4-8H,9-13,20H2,1-3H3

InChI Key

FGKWIYGFVUOXRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.